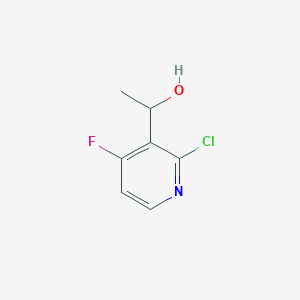

1-(2-Chloro-4-fluoropyridin-3-yl)ethanol

Description

Significance of Pyridine (B92270) Scaffolds in Organic Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental scaffold in organic chemistry. vaia.comwikipedia.orgnih.gov Its unique electronic properties, arising from the electronegative nitrogen atom, confer upon it a distinct reactivity compared to its carbocyclic analogue, benzene (B151609). vaia.com Pyridine and its derivatives are not merely laboratory curiosities; they are integral components in a vast array of applications, from pharmaceuticals and agrochemicals to materials science. vaia.comnih.gov The nitrogen atom imparts polarity and the ability to act as a hydrogen bond acceptor, which can significantly influence a molecule's physical and biological properties. wikipedia.org The versatility of the pyridine scaffold lies in its capacity for a wide range of chemical modifications, making it a valuable building block in the synthesis of complex molecular architectures. nih.gov

Relevance of Halogenated Pyridines in Synthetic Methodologies

The introduction of halogen atoms onto the pyridine ring dramatically expands its synthetic utility. Halogenated pyridines are key intermediates in the construction of more complex molecules through various cross-coupling reactions and nucleophilic substitutions. chempanda.comnih.gov The position and nature of the halogen atom(s) dictate the reactivity of the pyridine ring. For instance, chlorine atoms at the 2- and 4-positions of the pyridine ring are known to be susceptible to nucleophilic displacement, a characteristic that is frequently exploited in organic synthesis. vaia.comnih.govchempanda.com Fluorine substitution can also significantly modulate the electronic properties and reactivity of the pyridine ring. nih.gov The strategic placement of halogens allows for regioselective functionalization, providing a powerful tool for the targeted synthesis of desired compounds. acs.org

Overview of 1-(2-Chloro-4-fluoropyridin-3-yl)ethanol within Pyridine Chemistry

Within this rich chemical landscape resides this compound. This compound is a trifunctionalized pyridine, featuring a chloro group at the 2-position, a fluoro group at the 4-position, and a 1-hydroxyethyl group at the 3-position. The specific arrangement of these functional groups suggests a molecule with a nuanced and potentially valuable reactivity profile. The chloro and fluoro substituents activate the pyridine ring for certain transformations while also influencing the properties of the adjacent ethanol (B145695) side chain. The ethanol group itself introduces a chiral center and a site for further functionalization, such as esterification or oxidation. This combination of features positions this compound as a potentially useful building block in the synthesis of more elaborate chemical entities.

Properties

Molecular Formula |

C7H7ClFNO |

|---|---|

Molecular Weight |

175.59 g/mol |

IUPAC Name |

1-(2-chloro-4-fluoropyridin-3-yl)ethanol |

InChI |

InChI=1S/C7H7ClFNO/c1-4(11)6-5(9)2-3-10-7(6)8/h2-4,11H,1H3 |

InChI Key |

ZUOPDWUCQRAHSE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CN=C1Cl)F)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Chloro 4 Fluoropyridin 3 Yl Ethanol and Analogues

Conventional Synthetic Routes to 1-(2-Chloro-4-fluoropyridin-3-yl)ethanol

Conventional approaches to this molecule typically involve the construction of a suitably substituted pyridine (B92270) ring followed by the introduction or modification of the ethanol (B145695) side chain. These methods prioritize yield and scalability over stereochemical control.

A primary and direct route to this compound involves the reduction of its corresponding ketone precursor, 1-(2-chloro-4-fluoropyridin-3-yl)ethanone (B2873362). This method is advantageous due to the accessibility of the ketone and the high efficiency of carbonyl reduction reactions.

The synthesis of the ketone precursor can be achieved through several pathways. One of the most effective methods is the directed ortho-metalation of 2-chloro-4-fluoropyridine (B1362352). This involves treating the starting pyridine with a strong base, such as lithium diisopropylamide (LDA), at low temperatures to selectively deprotonate the C-3 position, followed by quenching with an acetylating agent like N-acetylmorpholine or acetyl chloride to install the acetyl group. An analogous reaction, the lithiation-formylation using dimethylformamide (DMF) as the electrophile, is a well-documented route for producing the related 2-chloro-4-fluoropyridine-3-carbaldehyde. This aldehyde can then be converted to the ketone via the addition of a methyl Grignard reagent followed by oxidation.

Once the ketone precursor is obtained, it can be readily reduced to the desired secondary alcohol using a variety of standard reducing agents. The choice of reagent depends on the desired reaction conditions and tolerance of other functional groups.

Table 1: Common Reductive Agents for Ketone to Alcohol Transformation

| Reducing Agent | Typical Solvent | Reaction Conditions | General Remarks |

|---|---|---|---|

| Sodium Borohydride (B1222165) (NaBH₄) | Methanol, Ethanol | 0 °C to room temperature | Mild, selective for aldehydes and ketones, cost-effective, and operationally simple. |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | 0 °C to reflux | Powerful reducing agent, less selective (reduces esters, amides, etc.), requires anhydrous conditions and careful handling. |

Conventional reduction of pyridinecarboxaldehyde derivatives is a standard procedure in organic synthesis. researchgate.net For the synthesis of this compound, sodium borohydride in an alcoholic solvent represents a reliable and high-yielding method.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying halogenated pyridines. nih.gov The pyridine ring is electron-deficient, which facilitates attack by nucleophiles, especially when activating electron-withdrawing groups are present. In the case of a 2-chloro-4-fluoropyridine system, both halogens are potential leaving groups.

The relative reactivity of halogens in SNAr reactions on pyridine rings is a critical consideration. Generally, the mobility of the leaving group follows the order F > Cl > Br > I. Studies have shown that the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine (B119429). researchgate.netepfl.ch This suggests that in a 2-chloro-4-fluoropyridine substrate, the fluorine atom at the 4-position would be preferentially displaced by a nucleophile under standard SNAr conditions.

However, this inherent reactivity can be manipulated. The introduction of a bulky trialkylsilyl group at a position adjacent to a halogen can sterically hinder its displacement, thereby directing the nucleophilic attack to another position. epfl.ch While direct substitution to build the ethanol side chain is less common, this chemistry is crucial for the synthesis of precursors. For instance, a di- or tri-halopyridine could be selectively functionalized at one position before subsequent reactions build the side chain. Investigations into the reaction of 2-chloropyridine derivatives with glutathione (B108866) have shown that displacement of the chlorine atom can occur, forming a Meisenheimer complex intermediate. researchgate.net

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. bohrium.comnih.gov These reactions are prized for their atom economy and ability to rapidly generate molecular complexity from simple precursors. nih.govacsgcipr.org Several MCRs are well-established for the synthesis of the pyridine nucleus.

The Hantzsch pyridine synthesis is a classic MCR that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. acsgcipr.orgtaylorfrancis.com This reaction first produces a dihydropyridine (B1217469) intermediate, which is then oxidized to the aromatic pyridine. Variations of the Hantzsch synthesis can accommodate a wide range of substituents.

Another important approach is the Kröhnke pyridine synthesis , which involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate (B1210297).

While finding a specific MCR protocol that directly yields the complex substitution pattern of this compound is challenging, these methods offer a powerful strategic alternative. In principle, by carefully selecting the building blocks—for example, a halogenated β-dicarbonyl compound, a fluorinated component, and an appropriate aldehyde—one could construct the 2-chloro-4-fluoropyridine core in a convergent manner. rsc.org

Stereoselective Synthesis of Chiral this compound

Many bioactive molecules are active as a single enantiomer. Therefore, methods to control the stereochemistry during the synthesis of chiral compounds like this compound are of paramount importance. This is achieved by creating a chiral environment during the key bond-forming step, leading to the preferential formation of one enantiomer over the other.

Asymmetric transfer hydrogenation (ATH) is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. mdpi.com This technique employs a chiral catalyst, typically a transition metal complex, to transfer hydrogen from a simple hydrogen donor molecule (like isopropanol (B130326) or formic acid) to the ketone substrate. princeton.edu

The most successful catalysts for this transformation are based on ruthenium (Ru) and rhodium (Rh), coordinated to chiral diamine ligands, such as N-tosyl-1,2-diphenylethylenediamine (TsDPEN). nih.govresearchgate.net The reaction proceeds through a six-membered ring transition state, where the chirality of the ligand dictates the facial selectivity of hydride delivery to the carbonyl carbon, resulting in high enantiomeric excess (ee). nih.gov This methodology is highly effective for the reduction of various aryl ketones and has been successfully extended to heteroaromatic ketones. mdpi.comprinceton.edu The reduction of α-alkyl-β-ketoaldehydes using Ru(II)-catalyzed ATH has demonstrated excellent diastereo- and enantioselectivities. mdpi.com

Table 2: Representative Catalyst Systems for Asymmetric Transfer Hydrogenation of Ketones

| Catalyst Precursor | Chiral Ligand | Hydrogen Source | Typical ee (%) | Reference |

|---|---|---|---|---|

| [RuCl₂(p-cymene)]₂ | (R,R)-TsDPEN | HCOOH/NEt₃ (5:2) | >95% | nih.govresearchgate.net |

| [RhCp*Cl₂]₂ | (R,R)-TsDPEN | HCOOH/NEt₃ (5:2) | >97% | researchgate.netmdpi.com |

For the synthesis of enantiomerically enriched this compound, the ATH of the corresponding ketone precursor using a Ru(II)-TsDPEN catalyst system would be a highly effective strategy, likely affording the product in high yield and excellent enantiomeric purity.

An alternative strategy for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic molecule that is temporarily attached to the substrate to direct the stereochemical course of a subsequent reaction. sigmaaldrich.com After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. sigmaaldrich.com

Commonly used chiral auxiliaries include Evans' oxazolidinones, pseudoephedrine, and Oppolzer's camphorsultam. wikipedia.orgsigmaaldrich.com The general approach for synthesizing a chiral alcohol involves the following steps:

Attachment: The substrate, typically a carboxylic acid derivative like 2-chloro-4-fluoropyridine-3-carboxylic acid, is coupled to the chiral auxiliary to form a chiral amide or ester.

Diastereoselective Reaction: The key bond is formed. For instance, the chiral N-acyl derivative could be converted to a ketone. The subsequent reduction of this ketone with a non-chiral hydride reagent (e.g., L-selectride) would proceed diastereoselectively, as the bulky chiral auxiliary blocks one face of the carbonyl group.

Removal: The chiral auxiliary is cleaved from the product, typically by hydrolysis or reduction, to yield the enantiomerically enriched alcohol.

This method has been successfully used in the synthesis of various complex molecules and natural products. nih.govscielo.org.mx For example, the conjugate reduction of α,β-unsaturated carboximides attached to a chiral oxazolidinone, followed by asymmetric protonation, provides an efficient route to optically active heterocycles. nih.gov This principle could be adapted to control the stereocenter of this compound.

Table 3: Common Compound Names

| Compound Name |

|---|

| This compound |

| 1-(2-Chloro-4-fluoropyridin-3-yl)ethanone |

| 2-Chloro-4-fluoropyridine |

| 2-Chloro-4-fluoropyridine-3-carbaldehyde |

| Lithium diisopropylamide (LDA) |

| Dimethylformamide (DMF) |

| Sodium Borohydride (NaBH₄) |

| Lithium Aluminum Hydride (LiAlH₄) |

| Evans' oxazolidinones |

| Camphorsultam |

| N-tosyl-1,2-diphenylethylenediamine (TsDPEN) |

| [RuCl₂(p-cymene)]₂ |

| [RhCp*Cl₂]₂ |

| Formic acid |

| Triethylamine (NEt₃) |

| Isopropanol |

| Glutathione |

Enantioselective Reductions of Ketone Precursors

The primary route to chiral this compound involves the asymmetric reduction of its corresponding prochiral ketone precursor, 2-chloro-3-acetyl-4-fluoropyridine. The success of this transformation hinges on the ability to control the stereochemical outcome, yielding a single enantiomer with high purity. Biocatalysis has emerged as a powerful and green method for this purpose. researchgate.net

Enzyme-catalyzed reductions, particularly using ketoreductases (KREDs), offer exceptional selectivity under mild reaction conditions. researchgate.net These enzymes, which belong to the alcohol dehydrogenase (ADH) family, utilize a cofactor such as nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) to deliver a hydride to the ketone's carbonyl group. nih.gov This process is often conducted using whole-cell systems (e.g., Lactobacillus, Rhodococcus, Pichia, Bacillus cereus), which have the inherent machinery to regenerate the expensive cofactor, making the process economically viable. researchgate.netmdpi.com The reactions are typically performed in aqueous media at or near room temperature, aligning with green chemistry principles. nih.gov

Research on structurally similar ketones, such as halogen-substituted acetophenones, demonstrates the efficacy of this approach. For instance, the biocatalytic reduction of 2-bromo-4-fluoro acetophenone (B1666503) proceeds with high conversion and excellent enantiomeric excess (ee). nih.gov Similarly, various ketoreductases have been successfully employed to synthesize chiral alcohol intermediates for major pharmaceuticals, achieving high yields and enantiopurities often exceeding 99% ee. researchgate.netnih.gov

| Ketone Substrate Analogue | Biocatalyst Type | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Substituted Acetophenones | Rhodococcus erythropolis | (S)-alcohol | >99% | nih.gov |

| Halogen-substituted Acetophenones | Lactobacillus fermentum (LfSDR1) | Chiral Alcohol | High | researchgate.net |

| 2-Bromo-4-fluoro Acetophenone | Microbial Reduction | (S)-alcohol | High | nih.gov |

| Various Prochiral Ketones | Bacillus cereus TQ-2 | (R)-alcohols | >99% | mdpi.com |

Beyond biocatalysis, chemical methods involving chiral catalysts are also employed. Organocatalysis, particularly using chiral oxazaborolidine catalysts (like the Corey-Bakshi-Shibata or CBS catalyst) generated in situ, can effectively reduce prochiral ketones. ijprs.com For example, a catalyst system derived from (1S, 2R)-(-)-cis-1-amino-2-indanol, tetrabutylammonium (B224687) borohydride, and methyl iodide has been shown to reduce acetophenone with up to 91% ee. ijprs.com Rhodium-catalyzed asymmetric reactions also represent a viable, though distinct, strategy for creating chiral piperidines from pyridine precursors, highlighting the diverse catalytic tools available for generating chiral nitrogen-containing heterocycles. nih.gov

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly integral to modern synthetic design, aiming to reduce waste, minimize energy consumption, and use renewable resources.

One of the most significant green advancements is the move away from volatile and hazardous organic solvents. As discussed, biocatalytic reductions are prime examples of reactions conducted in an aqueous medium. researchgate.netnih.gov This approach not only enhances safety but also simplifies product workup. researchgate.net Research has also demonstrated the feasibility of other reactions for pyridine derivatives in water. For instance, the O-alkylation of hydroxypyridines has been successfully performed in aqueous surfactant (micellar) media, which can enhance the solubility of organic reactants. scirp.orgscirp.org

In some cases, reactions can be run under entirely solvent-free conditions. Multi-component reactions for the synthesis of polysubstituted pyridines have been achieved by heating the neat reactants in the presence of a catalyst, which drastically reduces waste. rsc.org

The development of reusable and environmentally benign catalysts is a cornerstone of green synthesis.

Biocatalysts : Enzymes are considered highly sustainable catalysts. They are biodegradable, operate under mild conditions, and can be immobilized and reused for multiple reaction cycles. nih.gov

Heterogeneous Catalysts : Solid-supported catalysts are advantageous because they can be easily separated from the reaction mixture by filtration and reused. For pyridine synthesis, magnetically recoverable nanocatalysts (e.g., Fe₃O₄-supported catalysts) have been developed, allowing for simple magnetic separation and recycling with minimal loss of activity. rsc.orgsci-hub.se Zeolites have also been used as catalysts for the sustainable production of pyridines from renewable feedstocks like glycerol. rsc.org Other heterogeneous systems, such as palladium on carbon (Pd/C) or rhenium oxides on alumina (B75360) (Re₂O₇/Al₂O₃), are used in various transformations of pyridine derivatives. acs.orgmdpi.com

Water-Soluble Catalysts : For reactions in aqueous media, water-soluble organometallic catalysts, such as Cp*Ir complexes with functionalized bipyridine ligands, have been designed. nih.gov These catalysts can be retained in the aqueous phase after reaction, allowing for easy separation from the organic product and subsequent reuse. nih.gov

| Catalyst Type | Principle of Sustainability | Application Example | Reference |

| Biocatalysts (Enzymes) | Biodegradable, operates in water, mild conditions. | Asymmetric reduction of ketones. | researchgate.netnih.gov |

| Magnetic Nanocatalysts | Easily recoverable via magnetic field for reuse. | Synthesis of substituted pyridines. | rsc.orgsci-hub.se |

| Zeolites | Reusable solid acid catalysts. | Synthesis of pyridines from glycerol. | rsc.org |

| Water-Soluble Organometallics | Reusable via phase separation. | Dehydrogenative oxidation of alcohols in water. | nih.gov |

Microwave-assisted organic synthesis (MAOS) has become a key tool in green chemistry. By using microwave irradiation, reactions can be heated rapidly and uniformly, which often leads to dramatic reductions in reaction time, increased product yields, and fewer side products compared to conventional heating methods. jocpr.comnih.gov

This technology has been successfully applied to the synthesis of various pyridine derivatives. For example, the three-component reaction of chalcones, 3-aminobut-2-enenitrile, and ammonium acetate to form trisubstituted pyridines was completed in 30 minutes with a 90% yield under microwave irradiation, whereas the conventional method required 10-16 hours of refluxing. jocpr.com Similar efficiencies have been reported for the synthesis of pyrazolopyridines and other complex heterocyclic systems, where reaction times were reduced from many hours to just a few minutes. bohrium.comacs.org This efficiency minimizes energy consumption and the potential for thermal decomposition of sensitive products.

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

| Synthesis of Pyridine-3-carbonitriles | 10 - 16 hours | 30 minutes | Significant | jocpr.com |

| Synthesis of Pyrazolopyridines | Several hours | 2 - 10 minutes | Significant | bohrium.com |

| Synthesis of Phthalocyanine-triazoles | ~48 hours | 10 - 13 minutes | 64-80% -> 92% | nih.gov |

| Synthesis of Dihydropyridopyrimidines | 8 hours | 8 - 20 minutes | Significant | acs.org |

Patent Literature Analysis of Synthetic Procedures for this compound and Related Compounds

An analysis of patent literature reveals common strategies for the industrial-scale synthesis of chiral alcohols and their precursors, which are applicable to this compound. While patents for this exact molecule are not prominent, patents for structurally related compounds provide insight into scalable and protected methodologies.

A key patented strategy is Dynamic Kinetic Resolution (DKR) . Patent CN104262095A describes a DKR process for producing R-1-(4-fluorophenyl)ethanol, a close structural analog. google.com This method uses a lipase (B570770) for enantioselective acylation of the alcohol, in combination with an acidic resin that serves as a racemization catalyst for the unreacted enantiomer. This allows for a theoretical yield of 100% for the desired chiral ester, which is then hydrolyzed to the final chiral alcohol. google.com This combination of biocatalysis and chemical catalysis to overcome the 50% yield limit of traditional kinetic resolutions is a powerful industrial tool.

Patents for chiral propargylic alcohols, such as WO2012048887A1 and WO2006076565A2, also highlight the importance of enzymatic resolutions and the use of specific chiral auxiliaries to achieve high enantiomeric excess. google.comgoogle.com These patents often claim specific enzymes (e.g., lipases), reaction conditions, and workup procedures that are optimized for purity and scalability. google.com

Furthermore, patents covering the synthesis of key precursors are common. For instance, patent CN110759806A discloses a specific method for preparing 2-chloro-4-fluorotoluene, a related halogenated aromatic structure. google.com The patent details a two-stage pyrolysis process following a diazotization reaction to improve purity and yield, indicating that process optimization for key building blocks is a critical area of innovation and intellectual property. google.com These patented procedures underscore a focus on process efficiency, catalyst selection (both chemical and biological), and methods that provide high enantiopurity on a large scale.

Chemical Reactivity and Transformation Studies of 1 2 Chloro 4 Fluoropyridin 3 Yl Ethanol

Functionalization Reactions of the Pyridine (B92270) Ring

The pyridine ring in 1-(2-chloro-4-fluoropyridin-3-yl)ethanol is electron-deficient due to the electronegativity of the nitrogen atom. This inherent electronic character is further modulated by the presence of two halogen substituents (chloro and fluoro) and an ethanol (B145695) group. These substituents play a crucial role in directing the regioselectivity and reactivity of the pyridine core toward various reagents.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on pyridine rings is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards electrophiles. masterorganicchemistry.comtotal-synthesis.com Any electrophilic attack requires harsh reaction conditions and the outcomes are heavily influenced by the directing effects of the existing substituents.

For this compound, the directing effects of the substituents must be considered:

Nitrogen Atom: Strongly deactivating and directs incoming electrophiles to the meta-position (C5).

Chloro and Fluoro Groups: These are deactivating due to their inductive electron-withdrawing effects but are ortho, para-directing due to resonance electron donation.

1-Hydroxyethyl Group: This is an ortho, para-directing group.

Considering the positions of the existing substituents, the C5 position is the most likely site for electrophilic attack. It is meta to the ring nitrogen and para to the chloro group at C2. The C6 position is ortho to the nitrogen, which is highly deactivated. Therefore, reactions such as nitration or sulfonation would be expected to yield the 5-substituted product, albeit likely requiring forcing conditions.

Nucleophilic Aromatic Substitution (S_NAr) Reactions

Nucleophilic aromatic substitution (S_NAr) is a characteristic reaction of electron-deficient aromatic rings, particularly those bearing good leaving groups. masterorganicchemistry.comlibretexts.org The pyridine ring is activated towards nucleophilic attack, and the presence of electron-withdrawing halogen substituents further enhances this reactivity.

The chloro group at the C2 position is susceptible to nucleophilic displacement. This position is activated by the electron-withdrawing effect of the ring nitrogen. A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride. The reaction proceeds through a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing nature of the pyridine ring. libretexts.orgresearchgate.net The reaction is affected by the electron-withdrawing strength and the position of other substituents on the ring. researchgate.netnih.gov

In S_NAr reactions, fluoride (B91410) is an excellent leaving group, often more reactive than chloride, due to the high electronegativity of fluorine which strongly polarizes the C-F bond and facilitates nucleophilic attack. nih.govacs.org The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine (B119429). acs.org In the case of this compound, the fluoro group at C4 is also activated by the ring nitrogen. This suggests that under certain conditions, selective substitution of the fluoro group over the chloro group may be possible, or that di-substitution could occur with a strong nucleophile under forcing conditions. The milder reaction conditions often required for the substitution of a fluoro group can allow for greater functional group tolerance in complex molecules. nih.gov

Table 1: General Reactivity of Halogens in Nucleophilic Aromatic Substitution on Pyridines

| Leaving Group | Relative Reactivity | Factors Influencing Reactivity |

| Fluoro | Highest | High electronegativity strongly polarizes the C-X bond, facilitating nucleophilic attack. nih.govacs.org |

| Chloro | Intermediate | Good leaving group, reactivity enhanced by electron-withdrawing groups on the ring. researchgate.netnih.gov |

| Bromo | Lower | Less effective at activating the ring for nucleophilic attack compared to F and Cl. |

| Iodo | Lowest | Poorest leaving group in this context due to lower electronegativity and weaker bond polarization. |

This table presents a generalized trend. Specific reaction outcomes can be influenced by the nature of the nucleophile, solvent, and reaction conditions.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The halogenated positions on the this compound ring provide synthetic handles for such transformations.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. libretexts.org This reaction is widely used to form C-C bonds. Both the chloro and fluoro substituents on the pyridine ring can potentially participate in Suzuki-Miyaura coupling.

While aryl chlorides are generally less reactive than bromides and iodides, the development of specialized palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands has enabled the efficient coupling of aryl chlorides. libretexts.orgresearchgate.net Therefore, the chloro group at the C2 position of this compound can be a viable coupling partner for various arylboronic acids. The use of N-heterocyclic carbene (NHC) palladium complexes has also been shown to be effective for the Suzuki-Miyaura coupling of heteroaryl chlorides. researchgate.net

The C-F bond is generally more difficult to activate for cross-coupling reactions. However, recent advances in catalyst design are beginning to address this challenge, making C-F bond activation a more feasible strategy. Given the current state of the art, the chloro group at C2 would be the more reactive site for Suzuki-Miyaura coupling under standard conditions.

Table 2: Key Components of a Suzuki-Miyaura Coupling Reaction

| Component | Role | Example(s) |

| Aryl Halide | Electrophilic partner | This compound |

| Organoboron Reagent | Nucleophilic partner | Arylboronic acids, Arylboronic esters libretexts.org |

| Palladium Catalyst | Facilitates the catalytic cycle | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands libretexts.orgresearchgate.net |

| Base | Activates the organoboron reagent | Na₂CO₃, K₂CO₃, Cs₂CO₃ mdpi.com |

| Solvent | Solubilizes reactants and catalyst | Toluene, Dioxane, Water researchgate.netmdpi.com |

No Publicly Available Research Found on the Chemical Reactivity of this compound

The investigation sought to provide a detailed article covering specific aspects of the compound's reactivity, including palladium and nickel-catalyzed couplings, reactions of the ethanol side chain (oxidation, derivatization, and elimination), and the mechanistic role of its substituents. However, the search yielded no dedicated studies on this particular molecule that would allow for a scientifically accurate and informative article as requested.

While general principles of chemical reactivity for related functional groups and pyridine systems are well-established in organic chemistry, a specific and detailed analysis of this compound, including reaction conditions, yields, and mechanistic insights, is not present in the accessible scientific literature. Therefore, it is not possible to generate the requested article with the specified level of detail and adherence to the provided outline.

Mechanisms of Key Transformations

Proposed Reaction Pathways

The chemical reactivity of this compound is centered around the functional groups present in the molecule: the secondary alcohol, the chlorine atom, and the fluorine atom attached to the pyridine ring. Research into the transformation of this compound has focused on leveraging these reactive sites to synthesize more complex heterocyclic structures. A key proposed reaction pathway involves the initial oxidation of the secondary alcohol, followed by subsequent reactions of the resulting ketone.

One of the primary transformations of this compound is its oxidation to the corresponding ketone, 1-(2-chloro-4-fluoropyridin-3-yl)ethanone (B2873362). This is a common and fundamental reaction in organic synthesis that converts a secondary alcohol into a carbonyl compound. The resulting ketone is a versatile intermediate for further synthetic modifications.

Following the oxidation, the intermediate ketone can undergo a variety of transformations. One documented pathway is its reaction with a suitable reagent to construct a fused heterocyclic system. For instance, the reaction of 1-(2-chloro-4-fluoropyridin-3-yl)ethanone with a source of sulfur, such as Lawesson's reagent or phosphorus pentasulfide, can be proposed to lead to the corresponding thioketone. However, a more synthetically useful and documented pathway involves a cyclization reaction to form thieno[2,3-b]pyridine (B153569) derivatives.

A specific example of this is the reaction of the ketone intermediate with a reagent like ethyl 2-mercaptoacetate in the presence of a base. This type of reaction, a Gewald-type reaction, is a powerful method for the synthesis of substituted thiophenes. In this proposed pathway, the ketone would first react with the mercaptoacetate, followed by an intramolecular cyclization and subsequent aromatization to yield a thieno[2,3-b]pyridine derivative. This class of compounds is of significant interest in medicinal chemistry.

The table below outlines the proposed two-step reaction pathway from this compound to a substituted thieno[2,3-b]pyridine.

Table 1: Proposed Reaction Pathway for this compound

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | This compound | Oxidizing agent (e.g., PCC, DMP) in a suitable solvent (e.g., CH₂Cl₂) | 1-(2-Chloro-4-fluoropyridin-3-yl)ethanone |

| 2 | 1-(2-Chloro-4-fluoropyridin-3-yl)ethanone | Ethyl 2-mercaptoacetate, Base (e.g., NaOEt) in a suitable solvent (e.g., EtOH), followed by workup | Ethyl 4-chloro-6-fluoro-2-methylthieno[2,3-b]pyridine-3-carboxylate |

This proposed pathway highlights the utility of this compound as a precursor for the synthesis of more complex, fused heterocyclic systems. The initial oxidation provides a key ketone intermediate, which can then be elaborated into various structures of potential pharmaceutical interest. The reactivity of the chloro and fluoro substituents on the pyridine ring also presents opportunities for further diversification of the resulting thienopyridine core through nucleophilic substitution reactions.

Advanced Spectroscopic and Structural Elucidation of 1 2 Chloro 4 Fluoropyridin 3 Yl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 1-(2-Chloro-4-fluoropyridin-3-yl)ethanol, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic region will feature signals for the two protons on the pyridine (B92270) ring. The proton at position 5 (H-5) is expected to be a doublet due to coupling with the fluorine atom at position 4. The proton at position 6 (H-6) should appear as a doublet due to coupling with the H-5 proton.

The aliphatic region will contain signals for the ethanol (B145695) side chain. The methine proton (-CHOH) will appear as a quartet, being split by the adjacent methyl protons and potentially showing further coupling to the hydroxyl proton, although the latter may be broadened or exchange with the solvent. The methyl protons (-CH₃) will present as a doublet, coupled to the methine proton. The hydroxyl proton (-OH) signal is often a broad singlet and its chemical shift can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 (Pyridine) | 8.0 - 8.2 | d | ~5 |

| H-5 (Pyridine) | 7.1 - 7.3 | d | ~5 |

| -CHOH (Ethanol) | 4.9 - 5.1 | q | ~6.5 |

| -OH (Ethanol) | Variable (e.g., 2.0-4.0) | br s | - |

| -CH₃ (Ethanol) | 1.4 - 1.6 | d | ~6.5 |

Note: Predicted values are based on analogous substituted pyridyl ethanols and general ¹H NMR principles. Actual values may vary based on solvent and experimental conditions.

The pyridine ring will exhibit five distinct carbon signals. The carbon bearing the chlorine (C-2) and the carbon bearing the fluorine (C-4) will be significantly affected by these electronegative halogens. chemguide.co.uklibretexts.org The carbon attached to the ethanol side chain (C-3) will also have a characteristic chemical shift. The remaining two pyridine carbons (C-5 and C-6) will appear in the aromatic region. The ethanol side chain will show two signals, one for the methine carbon (-CHOH) and one for the methyl carbon (-CH₃). The chemical shift of the meth-ine carbon is influenced by the attached hydroxyl group. chemguide.co.uklibretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | 158 - 162 |

| C-4 (Pyridine) | 160 - 165 (d, ¹JCF) |

| C-3 (Pyridine) | 138 - 142 |

| C-6 (Pyridine) | 148 - 152 |

| C-5 (Pyridine) | 115 - 120 (d, ²JCF) |

| -CHOH (Ethanol) | 65 - 70 |

| -CH₃ (Ethanol) | 20 - 25 |

Note: Predicted values are based on typical chemical shift ranges for substituted pyridines and alcohols. chemguide.co.uklibretexts.org The carbon signals for C-4 and C-5 are expected to show splitting due to coupling with the fluorine atom.

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. alfa-chemistry.com Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, its detection is straightforward. alfa-chemistry.com For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom at the C-4 position of the pyridine ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. alfa-chemistry.comucsb.educolorado.edu This signal may exhibit coupling to the adjacent protons, particularly H-5.

Table 3: Predicted ¹⁹F NMR Chemical Shift

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) |

| C4-F (Pyridine) | -110 to -130 |

Note: The chemical shift range is an approximation based on data for other fluoroaromatic compounds. ucsb.edunih.gov

To confirm the assignments made from one-dimensional NMR spectra, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a COSY spectrum would show a cross-peak between the H-5 and H-6 protons of the pyridine ring, confirming their adjacent relationship. It would also show a correlation between the methine (-CHOH) proton and the methyl (-CH₃) protons of the ethanol side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. ucr.edu An HSQC spectrum would link the ¹H signals to their corresponding ¹³C signals, allowing for the definitive assignment of each carbon atom that has an attached proton. ucr.eduresearchgate.net For instance, the proton signal at δ 8.0-8.2 ppm would correlate with the carbon signal at δ 148-152 ppm, assigning them to H-6 and C-6, respectively.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. libretexts.org For this compound, the molecular ion peak [M]⁺ would be observed, and its mass would correspond to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak [M+2]⁺ with an intensity of about one-third of the molecular ion peak is expected, which is characteristic of compounds containing one chlorine atom. libretexts.orgmiamioh.edu

The fragmentation of this compound under electron ionization (EI) would likely proceed through several pathways. libretexts.org Alpha-cleavage next to the oxygen atom is a common fragmentation for alcohols, which would result in the loss of a methyl radical (•CH₃) to give a prominent peak. libretexts.org Another likely fragmentation is the loss of the entire ethanol side chain. Dehydration, the loss of a water molecule (H₂O), is also a common fragmentation pathway for alcohols. libretexts.orglibretexts.org

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z Value | Proposed Fragment |

| [M]⁺ | [C₇H₇ClFNO]⁺ |

| [M+2]⁺ | Isotopic peak due to ³⁷Cl |

| [M-15]⁺ | Loss of •CH₃ |

| [M-18]⁺ | Loss of H₂O |

| [M-45]⁺ | Loss of •CH(OH)CH₃ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=C, C=N, C-O, C-Cl, and C-F bonds.

A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group. nist.gov The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic ethanol side chain would appear in the range of 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. The C-O stretching vibration of the alcohol would be observed around 1050-1260 cm⁻¹. The C-Cl and C-F stretching vibrations typically appear in the fingerprint region below 1400 cm⁻¹.

Table 5: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3600 (broad) | O-H stretch | Alcohol |

| 2850-3100 | C-H stretch | Aromatic/Aliphatic |

| 1400-1600 | C=C / C=N stretch | Pyridine Ring |

| 1050-1260 | C-O stretch | Alcohol |

| 1000-1400 | C-F stretch | Fluoroaromatic |

| 600-800 | C-Cl stretch | Chloroaromatic |

X-ray Crystallography for Solid-State Molecular Structure and Stereochemistry

Following extensive searches of publicly available scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), no specific single-crystal X-ray diffraction data for the compound this compound could be located.

Therefore, a detailed analysis of its solid-state molecular structure, including definitive crystallographic parameters and stereochemistry determined by this method, cannot be provided at this time. The generation of data tables for crystal data, data collection parameters, and selected bond lengths and angles is not possible without access to a published or deposited crystal structure.

For context, X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. mdpi.com The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. nih.gov This analysis can unequivocally determine:

Stereochemistry: The absolute configuration of chiral centers. For this compound, this would definitively assign the R or S configuration at the chiral carbon of the ethanol moiety.

Crystal Packing and Intermolecular Interactions: How individual molecules are arranged in the crystal lattice and the nature of non-covalent interactions, such as hydrogen bonding or π-π stacking, that stabilize the structure. nih.gov

While crystallographic data exists for structurally related compounds, such as other substituted pyridyl ethanols, this information cannot be extrapolated to accurately describe the specific solid-state structure of this compound. nih.govbenthamopen.com The unique combination and positioning of the chloro and fluoro substituents on the pyridine ring are expected to significantly influence its crystal packing and molecular conformation.

Further research involving the synthesis of single crystals of this compound and subsequent single-crystal X-ray diffraction analysis would be required to elucidate its definitive solid-state structure.

Theoretical and Computational Studies of 1 2 Chloro 4 Fluoropyridin 3 Yl Ethanol

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are a cornerstone of modern chemical research, offering a detailed understanding of the electronic structure and reactivity of molecules. For 1-(2-Chloro-4-fluoropyridin-3-yl)ethanol, these methods can elucidate the influence of its substituent groups on the pyridine (B92270) ring and the ethanol (B145695) side chain.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. escholarship.org For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can be employed to optimize the molecular geometry and predict a variety of properties. nih.govresearchgate.net

Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. science.gov A smaller gap suggests higher reactivity. researchgate.net Furthermore, the distribution of these frontier orbitals provides insights into the regions of the molecule that are more likely to act as electron donors (HOMO) or acceptors (LUMO) in chemical reactions.

Reactivity descriptors derived from DFT, such as electronegativity, chemical hardness, and the global electrophilicity index, can quantify the molecule's reactivity. science.gov The molecular electrostatic potential (MEP) map is another valuable output, visually representing the charge distribution and identifying sites susceptible to electrophilic or nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Electronegativity (χ) | 3.85 eV |

| Chemical Hardness (η) | 2.65 eV |

| Global Electrophilicity Index (ω) | 2.80 eV |

Note: The values in this table are illustrative examples of what DFT calculations might yield and are not based on published experimental data for this specific compound.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the dynamic behavior of molecules, including their conformational preferences and interactions with other molecules.

Conformational Analysis

The ethanol side chain of this compound can rotate around the C-C and C-O bonds, leading to different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This can be achieved by systematically rotating the dihedral angles of the side chain and calculating the potential energy at each step using molecular mechanics or quantum mechanical methods. The resulting potential energy surface reveals the low-energy conformers, which are the most likely to be populated at a given temperature. The study of conformational isomerism in similar molecules like 2-chloroethanol (B45725) highlights the importance of such analyses. youtube.com

Table 2: Example of Relative Energies of Conformers of this compound

| Conformer | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) |

| 1 (Gauche) | 60° | 0.0 |

| 2 (Anti) | 180° | 1.2 |

| 3 (Eclipsed) | 0° | 5.5 |

Note: This table presents a hypothetical conformational analysis to illustrate the concept.

Intermolecular Interactions

The interactions between molecules of this compound, or between this molecule and a solvent, are crucial for understanding its bulk properties. Molecular dynamics (MD) simulations can be used to model these interactions over time. In an MD simulation, the forces between atoms are calculated, and Newton's equations of motion are solved to track the trajectory of each atom. This allows for the study of phenomena like hydrogen bonding, which is expected to be significant due to the hydroxyl group, and how the molecule behaves in different solvent environments. researchgate.netiastate.edu Hirshfeld surface analysis is another technique that can be used to visualize and quantify intermolecular interactions in the crystalline state. nih.gov

Transition State Analysis for Reaction Mechanism Elucidation

Understanding the mechanism of a chemical reaction involves identifying the transition state, which is the highest energy point along the reaction coordinate. Computational methods can be used to locate and characterize the geometry and energy of transition states. This information is invaluable for elucidating reaction pathways and predicting reaction rates.

For instance, in a potential reaction involving this compound, such as a substitution or elimination reaction, computational chemists can model the proposed mechanism. researchgate.net By calculating the energies of the reactants, products, and any intermediates and transition states, a reaction energy profile can be constructed. This profile provides a quantitative picture of the reaction's feasibility and kinetics. Methods like the nudged elastic band (NEB) can be employed to find the minimum energy path between reactants and products. researchgate.net

Prediction of Spectroscopic Parameters

Theoretical and computational chemistry serve as powerful tools for predicting the spectroscopic characteristics of novel compounds. In the case of this compound, computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, are employed to forecast its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for the structural elucidation and characterization of the molecule.

Computational approaches can model the vibrational and magnetic environments of the nuclei within the molecule, allowing for the prediction of spectroscopic parameters. For instance, DFT calculations, often utilizing the B3LYP functional with a basis set such as 6-311++G(d,p), have demonstrated excellent agreement with experimental vibrational spectra for related halopyridines. researchgate.netresearchgate.net Similarly, the Gauge-Invariant Atomic Orbital (GIAO) method is a reliable approach for the calculation of NMR chemical shifts. researchgate.net

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms on the pyridine ring, as well as the hydroxyl group on the ethanol moiety.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H (Ethanol, CH) | 4.9 - 5.1 | Quartet | 6.5 - 7.0 |

| H (Ethanol, CH₃) | 1.4 - 1.6 | Doublet | 6.5 - 7.0 |

| H (Ethanol, OH) | 2.5 - 4.0 | Singlet (broad) | - |

| H (Pyridine, H-5) | 7.9 - 8.1 | Doublet | 5.0 - 5.5 |

| H (Pyridine, H-6) | 8.2 - 8.4 | Doublet | 5.0 - 5.5 |

Note: Predicted values are based on computational models and analysis of similar structures.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is predicted based on computational models that calculate the magnetic shielding of each carbon atom. The presence of electronegative substituents (Cl and F) is expected to significantly influence the chemical shifts of the carbon atoms within the pyridine ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C (Ethanol, CH) | 65 - 70 |

| C (Ethanol, CH₃) | 20 - 25 |

| C (Pyridine, C-2) | 150 - 155 |

| C (Pyridine, C-3) | 135 - 140 |

| C (Pyridine, C-4) | 160 - 165 (d, ¹JCF ≈ 240-250 Hz) |

| C (Pyridine, C-5) | 115 - 120 |

| C (Pyridine, C-6) | 145 - 150 |

Note: Predicted values are based on computational models and analysis of similar structures. The C-4 signal is expected to show a large coupling constant due to the directly attached fluorine atom.

Predicted IR Spectral Data

The prediction of the infrared spectrum involves calculating the vibrational frequencies of the molecule's functional groups. These calculations help in identifying characteristic absorption bands. For halopyridines, DFT calculations have been shown to accurately predict vibrational frequencies. researchgate.net

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| O-H | 3200 - 3600 | Stretching (broad) |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C=N (Pyridine) | 1550 - 1600 | Stretching |

| C=C (Pyridine) | 1450 - 1500 | Stretching |

| C-F | 1200 - 1250 | Stretching |

| C-O | 1050 - 1150 | Stretching |

| C-Cl | 700 - 800 | Stretching |

Note: Predicted values are based on computational models and analysis of similar structures. The O-H stretch is expected to be a broad band due to hydrogen bonding.

Applications of 1 2 Chloro 4 Fluoropyridin 3 Yl Ethanol As a Synthetic Intermediate

Building Block in Complex Molecule Synthesis

The unique arrangement of reactive sites in 1-(2-Chloro-4-fluoropyridin-3-yl)ethanol makes it an attractive starting material for the synthesis of complex molecular architectures. The pyridine (B92270) core is a common motif in many biologically active compounds, and the chloro, fluoro, and hydroxyl groups offer orthogonal handles for sequential chemical modifications.

The pyridine ring of this compound can serve as a scaffold for the construction of fused heterocyclic systems. The ethanol (B145695) side chain can be chemically manipulated to introduce additional reactive groups that can then participate in intramolecular cyclization reactions. For instance, oxidation of the alcohol to an aldehyde or ketone, followed by condensation with a suitable nucleophile, can lead to the formation of a new ring fused to the pyridine core.

Furthermore, the chloro and fluoro substituents on the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.govwikipedia.org The fluorine atom at the 4-position is generally more reactive towards nucleophilic displacement than the chlorine atom at the 2-position. researchgate.net This differential reactivity can be exploited to selectively introduce various substituents, such as amines, thiols, or alkoxides, which can then be used to build fused ring systems like pyrido[2,3-d]pyrimidines or pyrazolo[3,4-b]pyridines. nih.govresearchgate.net

Table 1: Representative Transformations for the Synthesis of Fused Pyridine Heterocycles

| Starting Material Analogue | Reagents and Conditions | Product Type |

| Substituted 2-chloropyridine (B119429) | 1. Oxidation of alcohol to aldehyde2. Condensation with an active methylene compound | Fused bicyclic pyridine derivative |

| Substituted 2-chloropyridine | Nucleophilic substitution with a bifunctional nucleophile (e.g., hydrazine) | Pyrazolo[3,4-b]pyridine derivative |

| Substituted 4-fluoropyridine | Selective nucleophilic substitution followed by intramolecular cyclization | Fused heterocyclic system |

This table presents plausible synthetic routes based on the known reactivity of similar pyridine derivatives.

The ethanol substituent in this compound introduces a chiral center, making it a valuable precursor for asymmetric synthesis. chim.it Enantiomerically pure forms of this compound can be obtained through various methods, including asymmetric reduction of the corresponding ketone or enzymatic resolution. These chiral building blocks are of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules where stereochemistry plays a crucial role in their function.

The chiral alcohol can be used as a directing group in subsequent reactions, influencing the stereochemical outcome of transformations at other parts of the molecule. Moreover, it can be incorporated into larger molecules where the specific stereochemistry of the hydroxyl group is a key determinant of biological activity. Chiral amino alcohols derived from similar pyridine structures have been shown to be effective catalysts in asymmetric synthesis. researchgate.net

Table 2: Methods for the Asymmetric Synthesis of Chiral Pyridine-Containing Alcohols

| Method | Catalyst/Reagent | Typical Enantiomeric Excess (ee) |

| Asymmetric Hydrogenation of Ketones | Chiral Ruthenium or Iridium catalysts | >95% |

| Asymmetric Transfer Hydrogenation | Chiral Rhodium or Ruthenium complexes | >90% |

| Enzymatic Reduction | Alcohol dehydrogenases | >99% |

This table summarizes common methods for the synthesis of chiral alcohols, which are applicable to the precursor of this compound.

Role in Fine Chemical Synthesis

In the realm of fine chemical synthesis, this compound serves as a sophisticated building block for the creation of specialty chemicals with specific functionalities. The presence of multiple reaction sites allows for the precise introduction of various chemical groups, leading to the production of highly tailored molecules for diverse applications, including materials science and diagnostics. The pyridine moiety itself is a key component in many functional materials and ligands for catalysis. nih.gov

Precursor in Agrochemical Development

Functionalized pyridine derivatives are a cornerstone of modern agrochemical research. lifechemicals.com The structural motifs present in this compound are found in numerous herbicides, insecticides, and fungicides. By modifying the substituents on the pyridine ring and the ethanol side chain, chemists can fine-tune the biological activity and spectrum of these compounds. For instance, the synthesis of substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives has led to the discovery of potent herbicidal agents. nih.gov The unique combination of a halogenated pyridine and a chiral alcohol in this compound provides a promising starting point for the development of new and effective crop protection agents.

Development of Novel Chemical Scaffolds

The development of novel chemical scaffolds is a critical endeavor in drug discovery and materials science. This compound can be utilized as a platform for the generation of diverse molecular frameworks. mdpi.com Through combinatorial chemistry approaches, the various reactive sites of this intermediate can be systematically reacted with a library of reagents to produce a wide array of new compounds. These compound libraries can then be screened for desirable biological or material properties, potentially leading to the discovery of new therapeutic agents or functional materials. The pyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its prevalence in FDA-approved drugs. lifechemicals.com

Future Directions in Research on 1 2 Chloro 4 Fluoropyridin 3 Yl Ethanol

Exploration of Novel Synthetic Methodologies

The development of efficient, stereoselective, and sustainable methods for the synthesis of 1-(2-Chloro-4-fluoropyridin-3-yl)ethanol is a primary area for future investigation. While general methods for the synthesis of pyridyl ethanols exist, tailoring these to the specific steric and electronic demands of this trifunctionalized pyridine (B92270) ring is a key challenge.

Future research should focus on:

Asymmetric Synthesis: The chiral nature of the ethanol (B145695) moiety necessitates the development of robust asymmetric synthetic routes. Exploration of chiral catalysts, such as those based on transition metals (e.g., ruthenium, rhodium, iridium) with chiral ligands or organocatalysts (e.g., proline and its derivatives), could provide highly enantiomerically enriched (R)- and (S)-1-(2-chloro-4-fluoropyridin-3-yl)ethanol. The development of such methods would be a significant step forward, as enantiomeric purity is often critical for biological activity. dovepress.com

Biocatalysis: The use of enzymes, such as ketoreductases, offers a green and highly selective alternative for the reduction of the corresponding ketone precursor, 2-chloro-3-acetyl-4-fluoropyridine. Future work could involve screening enzyme libraries to identify catalysts capable of producing the desired enantiomer with high yield and selectivity.

Flow Chemistry Approaches: Continuous flow synthesis could offer significant advantages in terms of safety, scalability, and reaction control, particularly for reactions involving potentially hazardous reagents or intermediates. nih.gov Developing a flow-based synthesis of this compound could enable more efficient and reproducible production.

Advanced Understanding of Reactivity and Mechanisms

A thorough understanding of the reactivity of this compound is crucial for its effective utilization as a synthetic building block. The interplay between the chloro, fluoro, and ethanol substituents on the pyridine ring presents a complex and interesting reactivity profile that warrants detailed investigation.

Key areas for future mechanistic studies include:

Selective Functionalization: Research should be directed towards understanding and controlling the selective reaction at each of the functional groups. For instance, conditions for the selective displacement of the chlorine atom via nucleophilic aromatic substitution (SNAr), without affecting the fluorine atom or the hydroxyl group, need to be established. The relative reactivity of the 2-chloro and 4-fluoro positions towards nucleophiles is a key question to be addressed.

Directed Ortho-Metalation (DoM): The potential for the substituents to direct metalation at specific positions on the pyridine ring should be explored. For example, the ethanol group could direct lithiation to the C4 position, enabling the introduction of a wide range of electrophiles.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model the reaction pathways, transition states, and electronic properties of this compound. This would provide valuable insights into its reactivity and guide the design of new reactions.

Innovative Applications as a Synthetic Building Block

The trifunctional nature of this compound makes it an attractive building block for the synthesis of more complex molecules with potential applications in various fields.

Future research should explore its use in the synthesis of:

Medicinal Chemistry Scaffolds: The pyridine ring is a privileged scaffold in drug discovery. researchgate.netenpress-publisher.comrsc.orgnih.govdovepress.com this compound could serve as a key intermediate in the synthesis of novel kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other biologically active compounds. The chlorine and fluorine atoms can be used as handles for diversification, allowing for the creation of large libraries of compounds for screening.

Agrochemicals: Pyridine derivatives are also prevalent in modern agrochemicals, including insecticides and herbicides. acs.orgwikipedia.orgacs.orgresearchgate.net The unique substitution pattern of this compound could lead to the discovery of new crop protection agents with improved efficacy and environmental profiles.

Functional Materials: The incorporation of this fluorinated pyridine moiety into polymers or other materials could impart unique properties, such as thermal stability, altered electronic characteristics, or specific binding capabilities.

Integration with Emerging Chemical Technologies

The advancement of chemical research is intrinsically linked to the adoption of new technologies. The study of this compound would benefit significantly from the application of modern chemical tools.

Future work should focus on:

High-Throughput Experimentation (HTE): HTE platforms can be used to rapidly screen a wide range of reaction conditions for the synthesis and functionalization of this compound, accelerating the discovery of optimal synthetic routes.

Machine Learning and AI: Predictive models based on machine learning could be developed to forecast the reactivity and properties of derivatives of this compound, guiding synthetic efforts towards molecules with desired characteristics.

Advanced Spectroscopic and Analytical Techniques: The use of advanced NMR techniques, mass spectrometry, and X-ray crystallography will be essential for the unambiguous characterization of the compound and its derivatives, as well as for gaining a deeper understanding of its three-dimensional structure and intermolecular interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.